4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate is a chemical compound characterized as a 4-oxo monocarboxylic acid anion, which is the conjugate base of 4-(6-hydroxypyridin-3-yl)-4-oxobutyric acid. This compound is predominantly found in its deprotonated form at physiological pH (around 7.3) and plays a significant role in various biochemical pathways. Its structure features a hydroxypyridine moiety, which contributes to its reactivity and potential applications in medicinal chemistry.
The synthesis of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate can be achieved through various methods:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed for monitoring the reaction progress and characterizing the synthesized compounds .
The molecular formula of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate is with a molecular weight of 194.16 g/mol. The structural representation includes:
The chemical reactivity of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate is influenced by its functional groups:
Experimental conditions such as solvent choice and temperature are crucial for optimizing these reactions. For instance, using polar solvents may enhance solubility and reactivity during synthesis .
The mechanism of action for 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate largely relates to its interactions at the molecular level:
Studies have shown that the presence of hydroxypyridine derivatives can enhance binding affinities in certain biological targets, indicating their potential therapeutic roles .
The physical properties include:
Key chemical properties encompass:
Relevant data from studies indicate stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
The applications of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate span various fields:
Research continues into its efficacy as an antimicrobial agent and other therapeutic applications .
4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate (also designated 6-hydroxy-3-succinoylpyridine, HSP) functions as a pivotal metabolic intermediate in bacterial nicotine catabolism. This compound arises from the oxidation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine, a reaction catalyzed by NAD⁺-dependent aldehyde dehydrogenases (Ald) in species such as Agrobacterium tumefaciens S33. This enzymatic step represents a committed reaction in the hybrid degradation pathway that merges elements of pyridine and pyrrolidine metabolism [2]. Genetic analyses confirm that ald gene expression is strongly upregulated during nicotine exposure, underscoring its substrate-specific induction [2].
Table 1: Key Enzymes Catalyzing the Biosynthesis and Degradation of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate
Enzyme | EC Number | Reaction | Cofactor | Gene |
---|---|---|---|---|
Aldehyde dehydrogenase | EC 1.2.1.3 | 6-hydroxy-3-succinoyl-semialdehyde-pyridine + NAD⁺ → 4-(6-hydroxypyridin-3-yl)-4-oxobutyrate + NADH + H⁺ | NAD⁺ | ald |
6-hydroxy-3-succinoylpyridine 3-monooxygenase | EC 1.14.13.163 | HSP + 2 NADH + 2 H⁺ + O₂ → 2,5-dihydroxypyridine + succinate semialdehyde + 2 NAD⁺ + H₂O | FAD, NADH | hspAB |
The enzymatic transformation of HSP represents the subsequent metabolic commitment following its biosynthesis. 6-Hydroxy-3-succinoylpyridine 3-monooxygenase (HspA, EC 1.14.13.163) catalyzes the oxidative cleavage of HSP to generate 2,5-dihydroxypyridine (2,5-DHP) and succinate semialdehyde. This reaction necessitates molecular oxygen (O₂) and consumes two equivalents of NADH alongside two protons, positioning it as a critical oxygen-dependent step within the pathway [5]. In Pseudomonas putida S16, HspA functions as a two-component flavoprotein monooxygenase system, wherein HspB serves as the reductase component responsible for channeling electrons from NADH to the FAD cofactor within HspA [5] [2]. Genetic knockout studies validate that hspA inactivation completely arrests HSP degradation, confirming its indispensability for pathway flux [2].
Biochemical characterization reveals stringent substrate specificity within the HSP degradation apparatus. HspA exhibits exclusive activity toward HSP, displaying no catalytic competence toward structurally analogous compounds such as 6-hydroxy-nicotine or 2,5-dihydroxypyridine [5]. This enzyme is strictly dependent on FAD as a prosthetic group; removal of FAD via dialysis abolishes activity, which is fully restored only upon FAD reconstitution—not by FMN or riboflavin [5]. Kinetic analyses further demonstrate uncompetitive substrate inhibition at elevated HSP concentrations, suggesting regulatory feedback mechanisms during high metabolic flux [2]. The reductase component HspB exhibits narrow specificity for NADH (Km = 48 ± 5 µM), with NADPH unable to serve as an electron donor [5].
Within the hybrid nicotine degradation pathway employed by bacteria such as Agrobacterium tumefaciens S33, HSP occupies a nodal position linking pyrrolidine and pyridine ring processing. The pathway initiates with hydroxylation and oxidative cleavage of nicotine’s pyrrolidine moiety, culminating in the synthesis of 6-hydroxy-3-succinoyl-semialdehyde-pyridine. Following its oxidation to HSP, the compound undergoes enzymatic cleavage by Hsp monooxygenase. This reaction bifurcates the molecule into two convergent metabolic streams: the pyridine-derived 2,5-dihydroxypyridine (destined for ring mineralization) and succinate semialdehyde, which feeds directly into the tricarboxylic acid (TCA) cycle via succinate [2] [5].
Table 2: Metabolic Fate of 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate in Bacterial Nicotine Degradation
Precursor | Intermediate | Downstream Products | Metabolic Pathway Integration |
---|---|---|---|
6-Hydroxy-3-succinoyl-semialdehyde-pyridine | 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate | 2,5-Dihydroxypyridine | Pyridine ring cleavage to TCA cycle intermediates |
Succinate semialdehyde | Oxidation to succinate → TCA cycle |
This metabolic architecture ensures complete mineralization of nicotine’s heterocyclic structures, with carbon skeletons efficiently routed toward central energy metabolism. Transcriptomic studies corroborate the coordinated upregulation of hspA, hspB, and downstream dhp (2,6-dihydroxypyridine) genes under nicotine induction, confirming synchronized genetic regulation of this metabolic module [2].
Distinct bacterial lineages exhibit variations in HSP metabolic handling, reflecting evolutionary adaptations to environmental nicotine exposure. Pseudomonas putida S16 employs the HspAB two-component monooxygenase system for HSP cleavage, whereas Agrobacterium tumefaciens S33 utilizes Ald for HSP biosynthesis but relies on homologous enzymes for its subsequent oxidation [2] [5]. Notably, the genetic organization of these catabolic clusters differs: In P. putida S16, hspA and hspB reside within a contiguous operon, facilitating co-expression, whereas A. tumefaciens S33 positions ald within a distinct transcriptional unit [2].
Table 3: Comparative Handling of Nicotine Degradation Intermediates in Bacteria
Bacterial Species | Primary Pathway | HSP Biosynthesis Enzyme | HSP Degradation Enzyme | Genetic Cluster Features |
---|---|---|---|---|
Pseudomonas putida S16 | Hybrid (Pyridine & Pyrrolidine) | Aldehyde dehydrogenase | HspAB monooxygenase | hspA-hspB operon; substrate-inducible promoter |
Agrobacterium tumefaciens S33 | Hybrid | Aldehyde dehydrogenase | Homologous monooxygenase | ald gene divergent; nicotine-responsive regulon |
Arthrobacter spp. | Pyridine-specific | Not detected | Not detected | 4-Hydroxypyridine-focused kpi cluster |
Metabolite profiling studies further reveal differences in intermediate accumulation: P. putida S16 rapidly processes HSP without detectable pooling, whereas A. tumefaciens S33 transiently accumulates HSP during high nicotine flux, suggesting kinetic differences in enzyme efficiencies [2]. Intriguingly, some Arthrobacter species utilize 4-hydroxypyridine via 3,4-dihydroxypyridine as a key intermediate—diverging significantly from the HSP-centric route—highlighting phylogenetic diversity in pyridine ring metabolism [7]. These comparative insights underscore HSP’s conserved yet contextually modulated role as a metabolic linchpin in microbial nicotine mineralization.
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